2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate
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Overview
Description
2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate is a complex organic compound featuring a tetrazole ring, a benzylazaniumyl group, and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by Lewis acids or transition metals to enhance the reaction rate and yield. The benzylazaniumyl group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile. The cyclohexyl moiety is usually incorporated via a cyclohexyl halide in a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate undergoes various chemical reactions, including:
Reduction: Reduction of the benzylazaniumyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylazaniumyl and cyclohexyl positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted benzyl or cyclohexyl derivatives.
Scientific Research Applications
2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The benzylazaniumyl group may enhance the compound’s binding affinity through ionic interactions with negatively charged sites on proteins . The cyclohexyl moiety provides hydrophobic interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Compounds such as 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure but differ in their substituents.
Benzyl derivatives: Compounds like benzylamine and benzyl alcohol have the benzyl group but lack the tetrazole ring.
Cyclohexyl derivatives: Cyclohexylamine and cyclohexanol contain the cyclohexyl moiety but do not have the tetrazole ring or benzylazaniumyl group.
Uniqueness
2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate is unique due to its combination of a tetrazole ring, benzylazaniumyl group, and cyclohexyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds. The presence of the tetrazole ring provides stability and reactivity, while the benzylazaniumyl and cyclohexyl groups contribute to the compound’s binding affinity and hydrophobic interactions.
Properties
IUPAC Name |
2-[5-[1-(benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBWWNNNBCCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2CC(=O)[O-])[NH2+]CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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